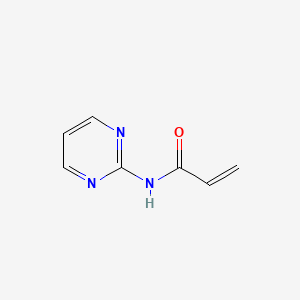

N-(Pyrimidin-2-yl)acrylamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyrimidin-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDRFMNXTYBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27179-37-9 | |

| Record name | N-(pyrimidin-2-yl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine and Acrylamide Scaffolds in Molecular Design

The foundation of N-(pyrimidin-2-yl)acrylamide's utility lies in the inherent properties of its constituent parts: the pyrimidine (B1678525) and acrylamide (B121943) scaffolds.

The pyrimidine scaffold is a heterocyclic aromatic ring containing two nitrogen atoms. It holds a privileged position in medicinal chemistry due to its presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil (B121893), which are integral to DNA and RNA. researchgate.net This natural prevalence has inspired the development of a vast number of synthetic pyrimidine derivatives with a wide spectrum of biological activities. gsconlinepress.commdpi.com The pyrimidine ring is a versatile core that can be readily modified, allowing chemists to fine-tune the properties of the resulting molecules. mdpi.com Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. gsconlinepress.comnih.gov

The acrylamide moiety is a functional group that has garnered considerable attention for its role as a "warhead" in targeted covalent inhibitors. ekb.eg This group can form a stable covalent bond with specific amino acid residues, most notably cysteine, within a target protein through a process called Michael addition. nih.gov This irreversible or reversible covalent bonding can lead to prolonged and potent inhibition of the protein's function. nih.govnih.gov The acrylamide group can also enhance the drug-like properties of a molecule, such as its solubility and cell permeability. nih.govacs.org The growth in publications related to acrylamide warheads, particularly in the last decade, underscores their increasing importance in drug discovery. chemrxiv.org

Overview of Research Trajectories for N Pyrimidin 2 Yl Acrylamide Derivatives

Research into N-(pyrimidin-2-yl)acrylamide and its derivatives is primarily focused on the development of targeted covalent inhibitors for various protein kinases. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The general strategy involves using the pyrimidine (B1678525) ring to anchor the molecule within the ATP-binding pocket of a specific kinase, while the acrylamide (B121943) group forms a covalent bond with a nearby cysteine residue, leading to highly selective and potent inhibition.

Several studies have demonstrated the successful application of this approach. For instance, derivatives of this compound have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are important targets in cancer therapy. nih.govnih.gov In the case of FGFR4 inhibitors, the acrylamide warhead was shown to form a covalent bond with Cys552 in the protein's ATP binding site. nih.gov

Furthermore, research has explored modifications of the acrylamide moiety itself to fine-tune its reactivity and selectivity. For example, the introduction of a cyano group to form 2-cyanoacrylamide has been investigated to create reversible covalent inhibitors, which may offer a better safety profile compared to irreversible inhibitors. tandfonline.comresearchgate.net

Scope and Objectives of Academic Investigations

Diverse Synthetic Routes for the this compound Scaffold

The construction of the this compound core can be achieved through several strategic synthetic pathways. These methods offer flexibility in introducing various substituents on both the pyrimidine ring and the acrylamide moiety, allowing for the generation of diverse chemical libraries for biological screening.

N-Acylation Reactions in Pyrimidine Derivatives Synthesis

N-acylation represents a direct and common method for the synthesis of N-(pyrimidin-2-yl)acrylamides. This reaction typically involves the coupling of a 2-aminopyrimidine (B69317) derivative with an activated acrylic acid species.

Researchers have synthesized a series of N-acyl-2-aminopyrimidine derivatives to explore their biological activities. nih.gov In a typical procedure, the synthesis is accomplished through an N-acylation reaction between a substituted 2-aminopyrimidine and a suitable carboxylic acid. For instance, pyrimidine acrylamides have been synthesized by reacting 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with different carboxylic acids using coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

However, the N-acylation of 2-aminopyrimidines can sometimes lead to the formation of undesired N,N-diacylated products, especially in the presence of strong bases. semanticscholar.orgresearchgate.net The use of a weaker base, such as pyridine, can help to avoid this diacylation and favor the formation of the desired mono-amide. semanticscholar.org The choice of solvent and reaction temperature also plays a crucial role in controlling the outcome of the acylation reaction.

| Reactants | Coupling Agent/Base | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and various carboxylic acids | BOP/Triethylamine | DMF/Dichloromethane | Successful synthesis of pyrimidine acrylamides. | nih.gov |

| 2-aminopyrimidines and benzoyl chlorides | Strong Base (e.g., Et3N, K2CO3) | - | Formation of undesired N,N-diacylation product. | semanticscholar.orgresearchgate.net |

| 2-aminopyrimidines and benzoyl chlorides | Weak Base (e.g., Pyridine) | - | Favors formation of mono-amides. | semanticscholar.org |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, providing an alternative route to this compound and its analogs. These methods often involve the coupling of an amine with an aryl halide or tosylate.

While direct palladium-catalyzed coupling of acrylamide with 2-halopyrimidines to form this compound is not extensively documented in the provided results, the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts is well-established. nih.gov This suggests the feasibility of such an approach. For instance, palladium catalysts have been used to synthesize heteroaryl-substituted 1,8-naphthyridine (B1210474) derivatives via C-N coupling reactions of chloronaphthyridines with various amines. researchgate.net The principles of these reactions could potentially be adapted for the synthesis of the target compound.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a specific type of palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgresearchgate.netnih.gov This reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. wikipedia.org

The synthesis of C2-substituted pyrimidine derivatives has been achieved through the nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with various nitrogen-containing heterocycles. nwnu.edu.cnresearchgate.net This protocol has been shown to be efficient and applicable to a range of pyrimidin-2-yl tosylates bearing both electron-donating and electron-withdrawing groups. nwnu.edu.cnresearchgate.net Although the direct use of acrylamide as the amine component in this specific reaction with a pyrimidine substrate is not explicitly detailed, the broad scope of the Buchwald-Hartwig amination suggests its potential applicability. wikipedia.org

| Substrates | Catalyst | Key Features | Reference |

|---|---|---|---|

| Pyrimidin-2-yl tosylates and N-heterocycles (indole, benzimidazole, 1,2,4-triazole) | Ni(dppp)Cl2 | Good to excellent yields; tolerant of various functional groups. | nwnu.edu.cnresearchgate.net |

Utilization of Acryloyl Chloride in Amidation Reactions

The reaction of an amine with acryloyl chloride is a straightforward and widely used method for the preparation of acrylamides. This approach is a specific example of the N-acylation reactions discussed in section 2.1.1.

The synthesis of this compound can be achieved by reacting 2-aminopyrimidine with acryloyl chloride. However, this reaction can sometimes require forcing conditions, such as the use of a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), and may result in modest yields. researchgate.netresearchgate.net The reactivity of acryloyl chloride also allows for its use in the synthesis of a wide variety of other acrylamide derivatives by reacting it with different amines. chemspider.comlookchem.comnih.gov For example, various N-(5-phenylthiazol-2-yl)acrylamides have been synthesized by treating the corresponding 5-phenylthiazol-2-amine (B1207395) with acryloyl chloride. nih.gov

Knoevenagel Condensation in Related Acrylamide Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be utilized for the synthesis of acrylamides. organic-chemistry.orgnih.govresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation.

While not a direct route to this compound itself, the Doebner-Knoevenagel condensation provides a selective method for synthesizing a wide range of acrylamides under mild conditions and with high E-isomer selectivity. organic-chemistry.orgnih.govresearchgate.net This method has been expanded to include the synthesis of industrially important acrylamides. nih.gov Furthermore, a cascade reaction involving a Knoevenagel condensation has been used to synthesize N-(pyridin-2-yl)acrylamides from pyrido[1,2-a]pyrimidine (B8458354) diones and chromene aldehydes. researchgate.net This highlights the potential for developing novel, multi-component reactions for the synthesis of complex acrylamide structures.

Multistep Synthetic Sequences (e.g., Protection-Oxidation-Deprotection)

The synthesis of complex or highly substituted this compound derivatives often requires multistep synthetic sequences. These sequences may involve the use of protecting groups to mask reactive functional groups, followed by key bond-forming reactions and subsequent deprotection.

An example of a multistep synthesis involves the preparation of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides. nih.gov This synthesis utilized protecting groups such as the p-methoxybenzyl (PMB) group, which was later removed under acidic conditions. The sequence also involved iodination, a copper-catalyzed coupling reaction, acetylation, and finally, reaction with acryloyl chloride to install the acrylamide moiety. nih.gov Similarly, other complex pyrimidine-based compounds have been synthesized through multi-step reactions involving cyclization, hydrolysis, halogenation, and condensation steps. sioc-journal.cn Such strategies provide the flexibility to build up molecular complexity and introduce a variety of functional groups in a controlled manner.

Chemical Transformations and Reaction Mechanisms

The unique electronic properties of this compound, characterized by an electron-deficient pyrimidine ring and an electrophilic acrylamide group, dictate its chemical reactivity. This dual reactivity allows for a range of transformations, from additions at the α,β-unsaturated system to substitutions on the heterocyclic core.

Michael Addition Reactions in Covalent Inhibition

The acrylamide group is a quintessential Michael acceptor, a feature that is central to the function of many this compound derivatives as targeted covalent inhibitors (TCIs). acs.orgacs.org This reactivity enables the formation of a stable, irreversible covalent bond with nucleophilic amino acid residues, most commonly cysteine, at the active site of a target protein. acs.org

The mechanism of covalent inhibition proceeds in a two-step fashion:

Reversible Binding: The inhibitor first forms a non-covalent complex with the protein, positioning the acrylamide "warhead" in close proximity to the target nucleophile. acs.org

Covalent Bonding: A nucleophilic attack, typically from the thiol group of a cysteine residue, occurs at the β-carbon of the acrylamide's α,β-unsaturated system. This conjugate addition results in the formation of a permanent thioether linkage, thereby inactivating the protein. researchgate.net

This targeted covalent bonding strategy offers advantages such as prolonged duration of action and high potency. acs.org For instance, derivatives of this compound are designed as covalent inhibitors for various kinases, where the pyrimidine-based core provides binding affinity and selectivity, while the acrylamide moiety ensures irreversible inhibition. acs.org

| Compound Class | Target Residue | Reaction Type | Significance |

| Acrylamide-based TCIs | Cysteine | Michael Addition | Irreversible inhibition of kinases (e.g., EGFR, BTK). acs.orgacs.org |

| α-Cyanoacrylamides | Cysteine | Reversible Michael Addition | Tunable reactivity due to the electron-withdrawing nitrile group. chimia.ch |

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. nih.gov This reactivity pathway is exploited in the design of acrylamide surrogates, where other electrophilic pyrimidine derivatives are used to achieve covalent modification of protein targets. acs.orgchemrxiv.org

For example, 2-sulfonylpyrimidines have been developed as effective warheads that react with cysteine residues via an SNAr mechanism. acs.orgnih.gov In this reaction, the cysteine thiol acts as the nucleophile, displacing the sulfonyl group from the pyrimidine ring to form a stable S-aryl linkage. nih.gov This approach offers an alternative to Michael addition with potentially different selectivity and stability profiles. nih.govnih.gov

Conversely, while the pyrimidine ring itself is generally resistant to electrophilic substitution, other aromatic portions of more complex derivatives can undergo such reactions under appropriate conditions.

Oxidation and Reduction Pathways

The this compound scaffold can undergo various oxidation and reduction reactions depending on the specific derivative and reaction conditions.

Oxidation: In derivatives containing thioether linkages, such as a 2-(methylthio)pyrimidine, the sulfur atom can be oxidized to a sulfonyl group using oxidizing agents like potassium permanganate (B83412) or m-CPBA. nih.govgoogle.com This transformation is synthetically useful as the resulting sulfonyl group is a highly effective leaving group for SNAr reactions. nih.gov Additionally, the pyrimidine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA, which can alter the electronic properties and biological activity of the molecule. nih.gov Other functional groups on derivatives, such as methoxy (B1213986) and dimethylamino groups, can also be oxidized under strong conditions.

Reduction: In synthetic routes leading to this compound derivatives, nitro groups are often used as precursors to amino groups. These nitro groups can be readily reduced to the corresponding primary amine through standard methods, such as catalytic hydrogenation or using reducing agents like iron in acidic media.

Reactions with Nitrogen Nucleophiles

The electrophilic nature of both the acrylamide moiety and the pyrimidine ring allows for diverse reactions with various nitrogen nucleophiles. The versatile, hitherto unreported 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide was synthesized and allowed to react with hydroxylamine (B1172632), hydrazine (B178648) and guanidine (B92328) to afford regioselectively the isoxazole, pyrazole (B372694) and pyrimidine derivatives, respectively. semanticscholar.orgresearchgate.net

The mechanism for these transformations typically involves an initial Michael-type addition of the nitrogen nucleophile to the activated double bond of the acrylamide derivative. semanticscholar.org This is followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as dimethylamine, to yield a new heterocyclic system. semanticscholar.orgrsc.org For example, reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrazole derivatives, while reaction with guanidine can yield substituted pyrimidines. semanticscholar.orgresearchgate.net These reactions are valuable for building more complex, fused heterocyclic structures. semanticscholar.org

| Nucleophile | Intermediate Step | Final Product | Reference |

| Hydrazine | Michael addition, cyclization | Pyrazole derivative | semanticscholar.orgresearchgate.net |

| Guanidine | Michael addition, cyclization | Pyrimidine derivative | semanticscholar.orgresearchgate.net |

| Hydroxylamine | Michael addition, cyclization | Isoxazole derivative | semanticscholar.orgresearchgate.net |

| 2-Aminobenzimidazole | Michael addition, cyclization | Pyrido[1,2-a]benzimidazole derivative | semanticscholar.org |

In Situ Deaminative Cyclization Processes

A key synthetic pathway involving derivatives of this compound is in situ deaminative cyclization. This process is particularly evident in the reactions of activated acrylamide precursors, such as 2-cyano-3-(dimethylamino)-N-(aryl)acrylamides, with binucleophiles. semanticscholar.orgrsc.org

The reaction is initiated by a Michael addition of a nucleophile (often an amine) to the electron-deficient double bond. rsc.org The resulting intermediate then undergoes an intramolecular cyclization, where another nucleophilic group within the same molecule attacks an electrophilic center. The final step involves the elimination of an amine, typically dimethylamine, which drives the reaction forward and results in the formation of a stable heterocyclic ring. semanticscholar.orgrsc.org This strategy has been successfully employed to synthesize various fused pyrimidine systems from this compound precursors. semanticscholar.org

Exploration of Acrylamide Bioisosteres and Surrogates

While the acrylamide group is a highly effective covalent warhead, its reactivity can sometimes lead to off-target effects or instability. acs.orgnih.gov This has prompted significant research into bioisosteres and surrogates that can mimic its function while offering improved pharmacological profiles. nih.govrsc.org

2-Sulfonylpyrimidines: This class of compounds has emerged as a promising surrogate for acrylamides. acs.orgnih.gov They function as SNAr electrophiles, reacting with cysteine residues to form stable S-aryl bonds. nih.gov Studies comparing 2-sulfonylpyrimidine derivatives to their acrylamide counterparts, such as in the context of Bruton's tyrosine kinase (BTK) inhibitors, have shown that they can achieve comparable or even superior potency and selectivity. acs.orgresearchgate.net The reactivity of the 2-sulfonylpyrimidine warhead can be finely tuned by modifying substituents on the pyrimidine ring. nih.gov

Allenamides: The allenamide group has been identified as another reactive bioisostere of the acrylamide moiety. nih.govrsc.org Allenamides are also electrophilic and readily react with thiol groups like those on cysteine residues. nih.gov In studies on EGFR kinase inhibitors, replacing the acrylamide with an allenamide resulted in compounds with potent inhibitory activity, comparable to existing acrylamide-based drugs. nih.gov The reaction rate of allenamides with thiols can be significantly faster than that of acrylamides, suggesting they are highly effective electrophilic warheads. rsc.org

Other electrophilic systems, such as chloronitropyridines, are also being explored as SNAr-based warheads to replace acrylamides in covalent inhibitor design, further expanding the toolbox for medicinal chemists. chemrxiv.org

| Bioisostere/Surrogate | Reaction Mechanism | Key Advantages | Reference |

| 2-Sulfonylpyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Tunable reactivity, high stability of the covalent bond, potential for improved selectivity. | acs.orgnih.govnih.gov |

| Allenamide | Conjugate Addition | High reactivity towards thiols, potent inhibition. | acs.orgnih.govrsc.org |

| Chloronitropyridine | Nucleophilic Aromatic Substitution (SNAr) | Alternative SNAr electrophile for covalent targeting. | chemrxiv.org |

Design and Reactivity of 2-Sulfonylpyrimidine Warheads

The 2-sulfonylpyrimidine (2-SP) group has emerged as a highly versatile and tunable electrophilic warhead for the arylation of cysteine residues in proteins. nih.govacs.org It serves as an effective surrogate for the traditional acrylamide moiety, offering distinct advantages in terms of stability, solubility, and adjustable reactivity. acs.orgsoton.ac.uk

Design Principles and Structure-Reactivity Relationship (SAR)

The reactivity of the 2-sulfonylpyrimidine scaffold is primarily governed by a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov Extensive structure-reactivity relationship (SAR) studies have demonstrated that the electrophilicity of the 2-SP core can be precisely modulated by introducing substituents onto the pyrimidine ring. acs.org This fine-tuning allows for a vast dynamic range of reactivity, spanning over nine orders of magnitude, enabling the design of inhibitors with optimized potency and selectivity. nih.govnih.gov

The most significant impact on reactivity comes from substitution at the 5-position of the pyrimidine ring. nih.govacs.org

Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups, such as nitro (-NO₂), carboxylate (-COOMe), or trifluoromethyl (-CF₃), at the 5-position drastically enhances the reaction rate. nih.govacs.org These groups increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack by a cysteine thiolate. For instance, a 5-COOMe derivative was found to be the most reactive warhead in one study, with a reactivity over 800,000 times greater than the unsubstituted parent compound. nih.govacs.org

Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups with a positive mesomeric effect (+M), such as amino (-NH₂) or methoxy (-OMe), effectively deactivate the warhead and can completely switch off its reactivity toward cysteine. nih.govacs.org

This tunable reactivity was showcased in the development of inhibitors for Bruton's tyrosine kinase (BTK), where 2-SP analogues of the acrylamide-containing drug Ibrutinib were synthesized. acs.orgnih.gov Researchers found that N-arylated derivatives with substituents at the 5-position were the most active, inhibiting BTK activity by over 95%, on par with Ibrutinib. acs.org The 2-sulfonyl-5-amido derivative, in particular, proved to be an effective replacement for the acrylamide group, maintaining high potency. acs.org

Reactivity Data of 5-Substituted 2-Sulfonylpyrimidines

The following table summarizes the effect of different substituents at the 5-position of the pyrimidine ring on the second-order rate constant (k) for the reaction with a model thiol at pH 7.0.

| Substituent at 5-position | Rate Constant (k) M⁻¹s⁻¹ | Relative Reactivity (Fold change vs. H) |

| -H | ~1.2 x 10⁻² | 1 |

| -COOMe | ~9900 | >800,000 |

| -NO₂ | High (not specified) | Drastically Increased |

| -CF₃ | High (not specified) | Drastically Increased |

| -NH₂ | No Reaction | 0 |

| -OMe | No Reaction | 0 |

This table is generated based on data reported in structure-reactivity studies. nih.govacs.org

These studies highlight that 2-sulfonylpyrimidines are synthetically tractable and protein-compatible covalent motifs that expand the toolkit for modern covalent ligand discovery. nih.govnih.gov They offer a significant advantage over less reactive counterparts like 2-chloro or 2-methylthio pyrimidines, which are often unreactive under similar physiological conditions. nih.govacs.org

Evaluation of Other Bioisosteric Replacements (e.g., Allenamide)

In the quest for alternative electrophilic warheads, the allenamide group has been identified as a reactive bioisostere of the acrylamide moiety. nih.govrsc.org Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding mode.

Design and Reactivity of Allenamides

The allenamide functional group is also an α,β-unsaturated system that can react with nucleophilic cysteine residues via a conjugate addition mechanism. nih.gov Studies have shown that replacing the acrylamide in a known inhibitor scaffold with an allenamide can lead to potent targeted covalent inhibitors. nih.gov

In one notable study, researchers designed and synthesized a series of allenamide-containing compounds based on an epidermal growth factor receptor (EGFR) kinase inhibitor model. nih.gov The most potent compound developed, referred to as compound 14 in the study, demonstrated low nanomolar inhibition of both wild-type and double mutant EGFR kinases. nih.govrsc.org

Comparative Reactivity

A key finding was the significantly higher reactivity of the allenamide warhead compared to its acrylamide counterpart. nih.govcas.cn The reaction rate constant for the conjugate addition of the allenamide-containing compound 14 with glutathione (B108866) (GSH), a model thiol, was measured to be approximately 30-fold higher than that of the acrylamide-containing drug Osimertinib. nih.govrsc.org This suggests that the allenamide moiety is a more potent electrophile. cas.cn

| Compound Type | Warhead | Reaction Rate Constant with GSH |

| Compound 14 | Allenamide | 302.5 x 10⁻³ min⁻¹ |

| Osimertinib | Acrylamide | ~10 x 10⁻³ min⁻¹ (inferred 30-fold lower) |

This table is generated based on data reported in studies comparing allenamide and acrylamide reactivity. nih.govrsc.org

While this heightened reactivity can be advantageous for achieving rapid and complete target occupancy, it also presents potential drawbacks. nih.gov Compounds containing allenamide have been reported to exhibit poor pharmacokinetic properties and low stability in plasma and in vivo, which may limit their therapeutic application. nih.gov Nonetheless, the research demonstrates that the allenamide group can serve as a viable alternative electrophilic warhead in the design of targeted covalent inhibitors, with potential applications across various medicinal chemistry programs. nih.govrsc.org

Vibrational Spectroscopy Applications (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectra provide key information about the vibrational modes of its constituent bonds.

For N-(4-methylpyrimidin-2-yl)methacrylamide, characteristic IR absorption bands are observed at 2984, 2926, 1697, 1677, and 1638 cm⁻¹. researchgate.net The bands at 2984 and 2926 cm⁻¹ are attributable to C-H stretching vibrations of the methyl and methine groups. The prominent bands at 1697 and 1677 cm⁻¹ are indicative of the C=O stretching vibration of the amide group, a key feature of the acrylamide moiety. The band at 1638 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group. researchgate.net

In a related compound, N-(4-ethoxyquinazolin-2-yl)acrylamide, the IR spectrum shows a strong absorption at 1696 cm⁻¹ for the C=O group. rsc.org For a series of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides, the amide C=O stretch is also a prominent feature. acs.org The IR spectrum of acrylamide itself shows characteristic bands for the NH₂ group, C=O stretching, and C=C stretching. jkps.or.kr Specifically, the NH₂ stretching vibrations are found around 3352 and 3180 cm⁻¹. jkps.or.kr

The analysis of various acrylamide derivatives reveals consistent patterns. For instance, in N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) and N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA), the chemical structures were confirmed using IR and ¹H NMR. researchgate.net Similarly, the structures of newly synthesized 1,3-diarylpyrazoles containing an acrylamide moiety were confirmed by IR, ¹H-NMR, and high-resolution mass spectrometry. nih.gov

Table 1: Characteristic IR Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3150-3350 | researchgate.net |

| C-H (Aromatic/Vinyl) | Stretching | 2926-2984 | researchgate.net |

| C=O (Amide I) | Stretching | 1677-1697 | researchgate.net |

| C=C (Vinyl) | Stretching | ~1638 | researchgate.net |

| N-H (Amide II) | Bending | ~1620 | jkps.or.kr |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For N-(4-methylpyrimidin-2-yl)methacrylamide, the ¹H NMR spectrum shows signals for the methyl protons at 2.02 and 2.54 ppm. researchgate.net In the case of N-(4-ethoxyquinazolin-2-yl)acrylamide, the ¹H NMR spectrum in CDCl₃ reveals a broad singlet for the NH proton at 8.15 ppm. The aromatic protons appear as multiplets in the range of 7.12-8.07 ppm. The vinyl protons of the acrylamide group exhibit characteristic signals: a doublet of doublets at 7.23-7.12 ppm for the α-proton, a doublet of doublets at 6.54 ppm for the trans-β-proton, and a doublet of doublets at 5.85 ppm for the cis-β-proton. The ethoxy group protons appear as a quartet at 4.60 ppm and a triplet at 1.50 ppm. rsc.org

The ¹³C NMR spectrum of N-(4-ethoxyquinazolin-2-yl)acrylamide shows the carbonyl carbon at 168.0 ppm. The carbons of the vinyl group appear at 129.4 ppm (=CH₂) and 123.8 ppm (=CH). The aromatic and quinazoline (B50416) ring carbons resonate in the range of 114.0-165.2 ppm. The ethoxy group carbons are found at 63.7 ppm (CH₂) and 14.3 ppm (CH₃). rsc.org

In a study of N-(4-phenylthiazol-2-yl)acrylamide derivatives, ¹H NMR and ¹³C NMR were used to confirm the structures of various reaction products. semanticscholar.org For example, the ¹H NMR spectrum of one derivative showed aromatic protons between 7.21 and 7.96 ppm and a broad singlet for the NH proton at 8.98 ppm. semanticscholar.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acrylamide Derivatives

| Nucleus | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| ¹H | Amide (N-H) | ~8.15 | - | rsc.org |

| ¹H | Vinyl (α-CH) | ~7.12-7.23 | - | rsc.org |

| ¹H | Vinyl (β-CH₂) | ~5.85, ~6.54 | - | rsc.org |

| ¹³C | Carbonyl (C=O) | - | ~168.0 | rsc.org |

| ¹³C | Vinyl (=CH) | - | ~123.8 | rsc.org |

| ¹³C | Vinyl (=CH₂) | - | ~129.4 | rsc.org |

Mass Spectrometry Techniques (ESI-MS, TOF MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) and time-of-flight (TOF) are common MS techniques.

For N-(4-ethoxyquinazolin-2-yl)acrylamide, ESI-MS showed a molecular ion peak at m/z 244 [(M+H)⁺], confirming its molecular weight. rsc.org High-resolution mass spectrometry (HRMS) provided a more precise mass, further validating the elemental composition. rsc.org

In the characterization of olmutinib (B560107) derivatives containing an acrylamide moiety, TOF MS was employed. For example, the compound (E)-N-(3-((2-((3-methoxyphenyl)amino)-6-(thiophen-2-yl)pyrimidin-4-yl)oxy)phenyl)but-2-enamide was analyzed, and the [M+H]⁺ ion was found at m/z 459.5359, which was in close agreement with the calculated mass of 459.5356. mdpi.com Another derivative, N-(3-((2-((3-cyanophenyl)amino)-6-(thiophen-2-yl)pyrimidin-4-yl)oxy)phenyl)-3-methylbut-2-enamide, showed an [M+H]⁺ ion at m/z 468.5747 (calculated: 468.5745). mdpi.com

Mass spectrometry is also crucial in studying the covalent modification of proteins by acrylamide-containing compounds. rsc.org Protein mass spectrometry was used to analyze the products of reactions between acrylamide derivatives and proteins. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The formation of a complex between a compound and another molecule, such as a protein, can lead to changes in the UV-Vis absorption spectrum. researchgate.net

In the study of N-(4-methylpyrimidin-2-yl)methacrylamide (N-MPMA) Langmuir-Blodgett thin films, UV-visible spectroscopy was utilized for characterization. researchgate.net For a different pyrimidine derivative, the maximum absorption wavelength was found to be 275 nm. nih.gov A study on the quantitative determination of acrylamide via a hydrolysis process used a UV-Vis spectrophotometer to measure the absorbance of a colored complex at 420 nm. researchgate.net

The interaction of a p-hydroxycinnamic amide derivative, (E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP), with human serum albumin (HSA) was investigated using UV-Vis absorption spectroscopy. The changes in the absorption spectra upon complex formation indicated a static quenching mechanism. researchgate.net

Chromatographic Purity Assessment (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. It is widely used to monitor the progress of chemical reactions. acs.orgnih.gov

In the synthesis of various acrylamide derivatives, TLC is a standard method to follow the reaction's progress and to check the purity of the isolated products. acs.orgnih.govsapub.org For example, in the synthesis of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides, analytical TLC was performed on silica (B1680970) gel plates. acs.org Similarly, the synthesis of pyrimidine acrylamides was monitored by TLC until the starting materials were consumed. nih.gov The purity of synthesized 1,3-diarylpyrazoles with acrylamide moieties was checked by UPLC after purification by flash chromatography. nih.gov

Advanced Morphological Characterization (AFM)

Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.govceitec.eu It is a powerful tool for characterizing the surface morphology of thin films and biological samples. researchgate.netnih.govceitec.eu

The surface topography of Langmuir-Blodgett thin films of N-(4-methylpyrimidin-2-yl)methacrylamide (N-MPMA) was analyzed using AFM. researchgate.net In another study, AFM was used to check the surface of carbon steel after treatment with novel acrylamide derivatives as corrosion inhibitors, confirming the formation of a protective film. researchgate.net AFM is also capable of characterizing biomolecules like proteins and nanoparticles in a physiological environment. nih.govceitec.eu

Computational Chemistry and Molecular Modeling Studies

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) for inhibitors incorporating the N-(pyrimidin-2-yl)acrylamide scaffold relies on the three-dimensional structure of target proteins. The pyrimidine (B1678525) ring often acts as a hinge-binding motif, a critical feature for inhibitors of protein kinases. nih.gov This flat, heteroaromatic moiety can form crucial hydrogen bonds with the backbone residues in the hinge region of a kinase's ATP-binding pocket. acs.org The acrylamide (B121943) portion, a well-known Michael acceptor, is designed to form a covalent bond with a nearby nucleophilic residue, typically a cysteine, leading to irreversible inhibition. nih.govnih.gov

SBDD methodologies for compounds like this compound involve:

Pharmacophore Modeling: Identifying the key chemical features required for binding. For kinase inhibitors, this often includes a hydrogen bond acceptor/donor group (the pyrimidine ring), a hydrophobic region, and a reactive group for covalent bonding (the acrylamide warhead). nih.gov

Fragment-Based Drug Design (FBDD): The acrylamide moiety is a favored "warhead" in covalent fragment libraries due to its mild electrophilic reactivity, which can minimize non-specific reactions. nih.gov Fragments containing the pyrimidine core can be identified and then elaborated or linked, using the acrylamide group to achieve high potency and selectivity.

The design process aims to optimize the geometry and electronic complementarity between the ligand and the target's active site, enhancing binding affinity and specificity.

Molecular Docking Simulations with Biological Targets

Molecular docking is a primary computational tool used to predict the preferred binding orientation of this compound and its derivatives within the active site of a protein. This technique is crucial for understanding the structural basis of inhibition.

Docking studies have shown that pyrimidine-based compounds are effective inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The N-(pyrimidin-2-yl) moiety is consistently predicted to occupy the adenine-binding region of the kinase hinge.

Key predicted interactions often include:

Hydrogen Bonding: One or both of the pyrimidine nitrogens act as hydrogen bond acceptors, interacting with the backbone amide protons of hinge region residues, such as methionine in JNK3 or leucine (B10760876) and valine in Bruton's tyrosine kinase (BTK). acs.orgsemanticscholar.org

Hydrophobic Interactions: The pyrimidine ring and other parts of the inhibitor can engage in hydrophobic contacts with nonpolar residues in the active site, contributing to binding stability. nih.gov

Covalent Bonding: The acrylamide group is positioned to undergo a Michael addition reaction with a cysteine residue. nih.gov Covalent docking simulations predict that the β-carbon of the acrylamide is favorably located near the nucleophilic thiol group of the cysteine, facilitating irreversible bond formation. nih.govnih.gov For instance, in EGFR, the acrylamide warhead targets Cys797. nih.gov

The following table summarizes typical interactions predicted by docking simulations for pyrimidine-based inhibitors in kinase targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| CDK4 | Val96, His95 | Hydrogen Bonding (Hinge) | nih.gov |

| BTK | Cys481, Leu408, Val416 | Covalent, Hydrogen Bonding, Hydrophobic | acs.org |

| JNK3 | Met149, Lys93, Gln75 | Hydrogen Bonding | semanticscholar.org |

| EGFR | Cys797, Asp800 | Covalent, Hydrogen Bonding | nih.gov |

Conformational analysis is essential for understanding how this compound adapts its shape upon binding. The molecule possesses rotational freedom around the amide bond and the bond connecting the amide to the pyrimidine ring. Studies have identified two primary conformers for acrylamide itself, with one being more stable than the other. researchgate.net

Docking simulations predict that the molecule adopts a specific, low-energy conformation within the binding pocket to maximize favorable interactions. The predicted binding mode for pyrimidine-based covalent inhibitors typically places the pyrimidine ring deep within the hinge region while orienting the acrylamide group towards the reactive cysteine residue. acs.org The binding of such inhibitors can sometimes induce conformational changes in the target protein, which may contribute to the inhibitory mechanism by, for example, destabilizing the protein's active state. nih.gov

In Silico Physicochemical and ADME Property Prediction

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.gov For pyrimidine derivatives, computational models can provide valuable insights into their drug-likeness. nih.govmdpi.com

Predictions for compounds containing the this compound scaffold generally focus on several key parameters:

Lipophilicity (logP): This parameter affects solubility, permeability, and plasma protein binding. Controlled lipophilicity is crucial for a balanced ADME profile. nih.gov

Aqueous Solubility: Adequate solubility is necessary for absorption. The acrylamide group itself has been shown to improve the solubility of some drug candidates. acs.org

Human Intestinal Absorption (HIA): Predictions estimate the percentage of a compound absorbed from the gut. Many small molecule pyrimidine derivatives are predicted to be well-absorbed. mdpi.comresearchgate.net

Blood-Brain Barrier (BBB) Penetration: This is critical for drugs targeting the central nervous system.

Plasma Protein Binding (PPB): High PPB can reduce the free concentration of a drug, affecting its efficacy. Pyrimidine compounds have shown variable but often high PPB values. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important to assess the potential for drug-drug interactions.

The table below presents a hypothetical but representative set of predicted ADME properties for a compound like this compound, based on data for similar structures. mdpi.comfrontiersin.org

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | ~149 g/mol | Complies with Lipinski's Rule of Five (<500) |

| logP | 0.5 - 1.5 | Good balance of solubility and permeability |

| Aqueous Solubility | Moderate to High | Favorable for absorption |

| Human Intestinal Absorption | >85% | Likely well-absorbed orally |

| Caco-2 Permeability | Moderate | Indicates potential for good membrane permeability |

| Plasma Protein Binding | Moderate to High | May influence free drug concentration |

| Blood-Brain Barrier | Low to Moderate Penetration | May limit CNS-related side effects |

| CYP2D6 Inhibitor | Likely No | Low risk of specific drug-drug interactions |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. nih.gov These methods are used to calculate fundamental properties that govern the molecule's behavior.

Key applications include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the LUMO is typically localized on the acrylamide group, highlighting the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack by a cysteine residue. nih.govresearchgate.net The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential is expected around the pyrimidine nitrogens and the carbonyl oxygen, indicating their roles as hydrogen bond acceptors. The region around the acrylamide's β-carbon would show a less negative or positive potential, confirming its electrophilicity. nih.gov

Reaction Mechanism Studies: Quantum mechanics/molecular mechanics (QM/MM) simulations can model the covalent reaction between the acrylamide "warhead" and a target cysteine residue. nih.gov Such studies can elucidate the reaction pathway, calculate the activation energy barrier, and determine the roles of nearby amino acid residues, such as acting as a general base to deprotonate the cysteine thiol for the reaction to proceed. nih.gov

These computational approaches are vital for rationalizing the compound's reactivity and for fine-tuning its electronic properties to optimize potency and selectivity while minimizing off-target reactions.

Biological and Pharmacological Activities of N Pyrimidin 2 Yl Acrylamide Derivatives

Anticancer and Antiproliferative Activities

N-(pyrimidin-2-yl)acrylamide derivatives have been extensively investigated for their anticancer and antiproliferative properties. Their mechanism of action often involves the targeted inhibition of specific enzymes that are crucial for the growth and survival of cancer cells.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival. mdpi.com Dysregulation of EGFR signaling, often through mutations, is a key driver in the development of various cancers, including non-small cell lung cancer (NSCLC). mdpi.com this compound derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR.

A series of N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamide derivatives were synthesized and evaluated for their EGFR inhibitory potential. nih.gov One of these compounds demonstrated a selectivity of 15.8 times toward EGFR WT compared to erlotinib. nih.gov Another study reported on pyrimidopyrimidine derivatives, BIBX1382 and BIBU1361, as selective EGFR kinase inhibitors that potently block epidermal growth factor-induced phosphorylation of EGFR. researchgate.net

A significant challenge in the treatment of EGFR-driven cancers is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, which often arises in response to first-generation EGFR inhibitors. researchgate.net The L858R mutation is another common activating mutation. mdpi.com this compound derivatives have been at the forefront of developing third-generation EGFR inhibitors that can effectively target these resistant mutants.

Osimertinib, which features a pyrimidine (B1678525) scaffold with an acrylamide (B121943) moiety, is a potent irreversible inhibitor of both EGFR T790M and L858R mutations while sparing wild-type EGFR. mdpi.comnih.gov Another compound, CHMFL-ALK/EGFR-050, which is an N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, has been identified as a potent dual inhibitor of ALK and EGFR, capable of overcoming various drug-resistant mutants. nih.gov

Further research has led to the development of olmutinib (B560107) derivatives containing an acrylamide moiety. mdpi.com Compounds H7 and H10 from this series exhibited potent inhibition against EGFRT790M/L858R kinases. mdpi.com Specifically, compound H10 showed excellent antiproliferative activity against H1975 cells, which harbor the L858R/T790M double mutation, with an IC50 value of 1.16 ± 1.53 µM. mdpi.com Another derivative, NSP-037, a CFA-appended pyrimidine, also showed potent antiproliferative activity toward H1975 cells. nih.gov

| Compound | Target | IC50 (µM) |

| H10 | EGFRT790M/L858R | 1.16 ± 1.53 |

| Erlotinib | EGFRWT | 0.9 |

| 329 | EGFRWT | 0.097 |

| 330 | EGFRWT | 0.094 |

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. nih.govresearchgate.net Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target. nih.govresearchgate.net The this compound scaffold has been utilized to develop potent and selective BTK inhibitors.

Ibrutinib, a first-in-class BTK inhibitor, contains an acrylamide group that forms a covalent bond with a cysteine residue in the active site of BTK. acs.org While highly effective, research has focused on developing novel BTK inhibitors with improved selectivity. acs.org A series of pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivatives were evaluated for their BTK inhibitory activity, with one compound identified as the most potent, exhibiting an IC50 of 7.0 nM against BTK. nih.gov This compound also effectively inhibited the activation of BTK in TMD8 lymphoma cells. nih.gov

Another study explored 2-sulfonylpyrimidine warheads as surrogates for the acrylamide moiety in targeted covalent inhibitors of BTK. acs.org This work led to the discovery of new derivatives that inhibit BTK at low nanomolar concentrations, comparable to ibrutinib, but with reduced off-target effects, particularly against EGFR. acs.org

| Compound | Target | IC50 (nM) |

| Compound 2 | BTK | 7.0 |

| Branebrutinib | BTK | 0.1 |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. nih.govnih.gov The aberrant activity of HDACs, particularly Class I HDACs (HDAC1, 2, and 3), is associated with the development of cancer. mdpi.commdpi.com Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.

While the traditional pharmacophore for HDAC inhibitors often includes a zinc-binding group like hydroxamic acid, pyrimidine-based scaffolds have also been explored. nih.govnih.gov Research into pyrimidine-based hydroxamic acids has demonstrated their potential as HDAC inhibitors. nih.gov One study identified N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide as a potent inhibitor of both HDAC4 and HDAC8, with IC50 values of 16.6 µM and 1.2 µM, respectively. nih.gov

More specifically, a novel series of class-I selective HDAC inhibitors containing a 2-aminobenzamide (B116534) moiety connected to a (piperazin-1-yl)pyrimidine has been synthesized and tested against human HDAC1, 2, 3, and 8 enzymes. mdpi.com These compounds showed improved selectivity for Class I HDACs. mdpi.com

| Compound | Target | IC50 (µM) |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. nih.govnih.gov The dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. nih.gov Specific inhibition of CDKs, such as CDK4, CDK6, and CDK9, has become a key strategy in cancer therapy.

Pyrido[2,3-d]pyrimidin-7-one has been identified as a privileged structure for the inhibition of ATP-dependent kinases, including CDKs. researchgate.net Optimization of this scaffold has led to the identification of highly potent and selective inhibitors of CDK4. researchgate.net Furthermore, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors. nih.gov Many of these new sulphonamide-containing derivatives demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative activity in pancreatic cancer cell lines. nih.gov

One particular compound, 2g, from this series showed potent inhibition of both CDK4 and CDK9 and effectively blocked Rb phosphorylation, a downstream target of CDK4/6. nih.gov In another study, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with one compound exhibiting a Ki of 0.005 µM. mdpi.com

| Compound | Target | IC50 (nM) |

| Milciclib | CDK2 | 45 |

| Roscovitine | CDK5/p25 | 160 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Anti-inflammatory and Anti-allergic Activities

Pyrimidine derivatives have been reported to possess anti-inflammatory and anti-allergic properties. nih.gov A study on novel piperidine (B6355638) pyrimidine cinnamic acid amides showed their potential as anti-inflammatory agents. nih.gov In the realm of anti-allergic activity, a series of acrylamide derivatives were synthesized and evaluated, with compound 10d , N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide, showing antiallergic effects equivalent or superior to the drug ketotifen (B1218977) in a rat model of passive cutaneous anaphylaxis. nih.gov This compound exhibited potent in vitro 5-lipoxygenase inhibitory activity, which is a key enzyme in inflammatory pathways. nih.gov Furthermore, hydroxylamine (B1172632) and related compounds, which can be structurally related to acrylamide derivatives, have demonstrated inhibitory effects on carrageenan-induced foot-pad swelling and anaphylactic reactions in mice. researchgate.net

Antioxidant Potential and Free Radical Scavenging Activity (DPPH, LPO Assays)

Several studies have investigated the antioxidant potential of pyrimidine acrylamide derivatives. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate the free radical scavenging ability of these compounds. nih.govmdpi.com In one study, novel piperidine pyrimidine amides exhibited moderate antioxidant activity in the DPPH assay, which was suggested to be related to their molecular bulkiness. nih.gov These compounds also showed moderate to good potential in inhibiting lipid peroxidation (LPO). nih.gov For instance, (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide (compound 5) and a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (compound 7) showed significant DPPH radical scavenging activity. nih.gov Pomegranate-peel extract has been shown to have powerful antioxidant activity that can protect against acrylamide-induced toxicity by scavenging free radicals and reducing lipid peroxidation. mdpi.com

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Compound 5 | DPPH | 78% scavenging | nih.gov |

| Compound 7 | DPPH | 82% scavenging | nih.gov |

| Piperidine pyrimidine amides | DPPH & LPO | Moderate activity | nih.gov |

Enzyme Inhibitory Activities

Beyond BCR-ABL and tubulin, this compound derivatives have shown inhibitory activity against a range of other enzymes. As mentioned, some derivatives are potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory responses. nih.gov Specifically, compound 9 was a promising lipoxygenase inhibitor with an IC₅₀ value of 1.1 μM, comparable to the well-known inhibitor nordihydroguaretic acid (NDGA). nih.gov Other pyrimidine-based derivatives have been found to inhibit human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. researchgate.net Additionally, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of cell survival pathways. nih.gov One such derivative exhibited a potent TAK1 inhibitory activity with an IC₅₀ of 27 nM. nih.gov The inhibitory potential of pyrimidine derivatives also extends to enzymes like glutathione (B108866) reductase. researchgate.net

Table 4: Enzyme Inhibitory Activities of Selected Pyrimidine Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 9 | Lipoxygenase (LOX) | 1.1 μM | nih.gov |

| Compound 5 | Lipoxygenase (LOX) | 10.7 μM | nih.gov |

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 | 27 nM | nih.gov |

| Sulfonyl thiourea (B124793) derivatives of 2-amino-4,6-diarylpyrimidines | Carbonic Anhydrases (hCA I, II, IX, XII) | Remarkable inhibition | researchgate.net |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in inflammatory responses, making them a key target for the development of anti-inflammatory drugs. Certain this compound derivatives have been synthesized and evaluated as inhibitors of soybean lipoxygenase, a common model for human LOX enzymes.

A series of novel piperidine pyrimidine cinnamic acid amides were designed and synthesized, showing moderate to good potential for inhibiting lipid peroxidation. google.comtechnologypublisher.com Within this series, two compounds, in particular, demonstrated highly potent inhibition of lipoxygenase. google.comtechnologypublisher.com Compound 9 , a derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, was identified as the most potent inhibitor with an IC₅₀ value of 1.1 μM. google.com This potency is comparable to that of nordihydroguaiaretic acid (NDGA), a well-known LOX inhibitor used as a reference in these studies. google.com Another derivative, Compound 5 , which is the pyrimidine derivative of 3-(2-thienyl)acrylic acid, also showed significant activity with an IC₅₀ of 10.7 μM. google.com The research suggested that the presence of an additional double bond in the acrylamide structure may enhance inhibitory activity due to a closer resemblance to the natural substrate of the enzyme, linoleic acid. google.com

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected this compound Derivatives

| Compound | Chemical Name | IC₅₀ (μM) |

|---|---|---|

| 5 | (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide | 10.7 |

| 9 | Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | 1.1 |

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyrimidine scaffold is a known feature in some cholinesterase inhibitors. While specific studies focusing exclusively on the this compound core for AChE inhibition are limited, research into broader classes of pyrimidine derivatives suggests potential for this activity. For instance, various 2,4-disubstituted pyrimidine derivatives have been evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation, which are key pathological pathways in Alzheimer's disease. These studies confirm that the pyrimidine ring can serve as a suitable template for designing multi-target anti-Alzheimer's agents. However, further research is required to specifically determine the cholinesterase inhibitory potential of this compound derivatives and to establish a clear structure-activity relationship.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. Studies on condensed pyrimidine derivatives have shown that they can act as reversible and selective inhibitors of MAO-A. nih.gov The structure-activity relationships highlighted that substituents on the diazine nucleus play a crucial role in modulating the enzyme inhibition and selectivity. nih.gov While these findings are for condensed pyrimidine systems, they provide a rationale for exploring the potential of this compound derivatives as MAO inhibitors. The specific inhibitory activity and selectivity of the this compound scaffold against MAO-A and MAO-B remain an area for future investigation.

Heat Shock Protein 70 (Hsp70) Inhibition

Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells, where it plays a critical role in cell survival and resistance to therapy. nih.govskku.edu This makes Hsp70 an attractive target for anticancer drug development. nih.govskku.edu A series of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides have been rationally designed to bind to a novel allosteric pocket in the N-terminal domain of Hsp70. nih.govnih.gov

These acrylamide derivatives act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys267) located within this allosteric pocket. nih.govnih.gov This covalent modification leads to the inhibition of Hsp70's function. nih.govnih.gov Notably, derivatives 17a and 20a were identified as potent and selective inhibitors of Hsp70 in cancer cells. nih.govnih.gov Treatment of cancer cells with these compounds at nanomolar to low micromolar concentrations resulted in the degradation of Hsp70-dependent oncoproteins, leading to cancer cell growth inhibition and apoptosis. nih.govnih.gov Structure-activity relationship studies revealed that the unsubstituted acrylamide moiety was crucial for activity, as methyl-substituted derivatives were found to be less active due to steric hindrance and electronic effects. nih.gov

Table 2: Hsp70 Inhibitory Activity of Selected Pyrimidine Acrylamide Derivatives

| Compound | Chemical Class | Mechanism of Action | Biological Effect |

|---|---|---|---|

| 17a | 2,5′-Thiodipyrimidine acrylamide | Irreversible covalent binding to allosteric site | Reduction of oncoprotein levels, cell growth inhibition, apoptosis |

| 20a | 5-(Phenylthio)pyrimidine acrylamide | Irreversible covalent binding to allosteric site | Reduction of oncoprotein levels, cell growth inhibition, apoptosis |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The pyrimidine nucleus is a common feature in many compounds with antimicrobial properties. This compound derivatives have also been investigated for their potential as antimicrobial agents.

In one study, a novel derivative, 3-(4-Hydroxyphenyl)-2-cyano-N-(4-(N-(pyrimidin-2-yl)sulfamoyl) phenyl) acrylamide , was synthesized and evaluated for its in vitro antibacterial and antifungal activities. nih.gov This compound, which incorporates both the pyrimidine and acrylamide moieties, was part of a series designed to explore new heterocyclic compounds bearing a biologically active sulfonamide group. nih.gov The study found that several of the synthesized compounds exhibited better antimicrobial activities than the parent drug, sulfadiazine. nih.gov Specifically, some of the arylidine derivatives in the series displayed significant antibacterial activity against S. pneumoniae, with potency comparable to the standard antibiotic ampicillin. nih.gov Additionally, related pyridone derivatives showed high antifungal activity against G. candidum, comparable to amphotericin B. nih.gov These findings suggest that the this compound scaffold can be a valuable component in the design of new antimicrobial agents.

While pyrimidine derivatives are known to exhibit a wide range of biological activities including antiviral properties, specific antiviral data for this compound derivatives were not prominently available in the reviewed literature.

Neurological and Cognitive Enhancement Applications

Amelioration of Cognitive Dysfunctions

There is no scientific literature available to support the use of this compound derivatives for the amelioration of cognitive dysfunctions. The parent compound, acrylamide, is a well-documented neurotoxin that is known to cause cognitive impairment and learning deficits. skku.edu Research on pyrimidine derivatives for neurodegenerative conditions like Alzheimer's disease is ongoing, with some compounds showing promise by targeting various pathological mechanisms. technologypublisher.comnih.gov However, these studies have focused on different classes of pyrimidine derivatives, and there is currently no evidence to suggest that the this compound scaffold possesses cognitive-enhancing properties.

Blood-Brain Barrier (BBB) Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential therapeutic use in targeting central nervous system disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Specific studies assessing the BBB permeability of this compound derivatives have not been reported in the available scientific literature. However, research on the parent compound, acrylamide, has shown that it can impact the integrity of the blood-cerebrospinal fluid (CSF) barrier. nih.gov Chronic exposure to acrylamide has been demonstrated to damage the blood-CSF barrier, leading to impaired secretory and transport functions. nih.gov These findings suggest that the acrylamide moiety itself may have implications for BBB integrity, although the specific permeability characteristics of its pyrimidine derivatives are unknown.

Table 1: Effects of Acrylamide Exposure on Blood-CSF Barrier Permeability in Rats

| Time Point | Evans Blue Concentration in CSF (µg/mL) | Sodium Fluorescein Level in CSF | CSF/Serum Albumin Ratio |

| Control | 21.62 | Normal | Normal |

| Day 14 | Not specified | Increased | Not specified |

| Day 21 | 32.88 | Increased | Not specified |

| Day 28 | 54.62 | Increased | Increased |

This table is based on data from studies on acrylamide and does not represent data for this compound derivatives.

Neurotoxicity Evaluation

The neurotoxic potential of chemical compounds is a significant consideration in their development for any biological application. Acrylamide, the parent compound of the this compound series, is a well-documented neurotoxin. nih.govmdpi.com

Exposure to acrylamide can lead to a condition known as acrylamide neurotoxicity, which is characterized by damage to both the peripheral and central nervous systems. mdpi.com The proposed mechanisms for acrylamide neurotoxicity include the inhibition of kinesin-based fast axonal transport, alterations in neurotransmitter levels, and direct inhibition of neurotransmission. nih.gov The cumulative nature of acrylamide's neurotoxic effects is a key concern, as prolonged exposure to low doses can produce the same neurotoxic outcomes as higher doses over a shorter period. nih.gov

There are currently no specific neurotoxicity evaluations for this compound derivatives in the public domain. Given the known neurotoxic profile of the acrylamide scaffold, any potential therapeutic or agricultural development of its derivatives would necessitate a thorough assessment of their neurotoxic potential.

Behavioral Studies (e.g., Y-maze, Passive Avoidance)

Behavioral studies in animal models, such as the Y-maze and passive avoidance tests, are crucial for evaluating the in vivo effects of compounds on learning, memory, and other cognitive functions.

A review of the current scientific literature indicates that no behavioral studies utilizing methodologies such as the Y-maze or passive avoidance tests have been conducted on this compound derivatives. Consequently, their in vivo effects on cognitive and behavioral parameters remain unknown.

Ex Vivo Biochemical Evaluations (e.g., Brain AChE Inhibition)

Ex vivo biochemical evaluations are important for determining the interaction of a compound with specific biological targets within a physiological context. One such target of interest, particularly in the context of neurodegenerative diseases, is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Direct ex vivo studies on the inhibition of brain AChE by this compound derivatives have not been reported. However, research into other pyrimidine-containing compounds has demonstrated their potential as AChE inhibitors. For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against AChE. nih.gov The most active compound in that series, 10q , exhibited an IC50 value of 0.88 µM against AChE, which was superior to the reference drug Huperzine-A. nih.gov Molecular docking studies suggested that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

While these findings highlight the potential of the pyrimidine scaffold in designing AChE inhibitors, it is important to note that these were not this compound derivatives. Therefore, the AChE inhibitory activity of the specific compound class has yet to be determined.

Agricultural Applications

Herbicidal Activity (PPO Inhibition)

In the field of agriculture, this compound derivatives have been investigated for their potential as herbicides. The primary mechanism of action explored for these compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

A study focused on acrylate (B77674) and acrylamide substituted pyrimidinediones as potential PPO herbicides revealed promising results. nih.gov Several of the synthesized compounds demonstrated herbicidal activities against both monocotyledonous and dicotyledonous weeds. nih.gov One particular compound, 5a , which features a substituted pyrimidinedione core with an acrylamide linkage, showed superior, non-selective herbicidal activity compared to the commercial herbicide Saflufenacil. nih.gov

The herbicidal efficacy of these compounds has been evaluated in pre-emergence and post-emergence applications. For example, certain uracil (B121893) derivatives incorporating a pyrimidine moiety have shown excellent herbicidal activity in pre-emergence treatments at a rate of 1.5 kg/ha . jlu.edu.cn

Table 2: Pre-emergence Herbicidal Activity of a Pyrimidine-Containing Uracil Derivative (Compound 4i) at 1.5 kg/ha

| Weed Species | Common Name | Inhibition (%) |

| Brassica campestris | Field Mustard | 100 |

| Amaranthus retroflexus | Redroot Pigweed | 100 |

| Echinochloa crusgalli | Barnyard Grass | 100 |

| Digitaria sanguinalis | Large Crabgrass | 100 |

This table is based on data for a uracil derivative containing a pyrimidine moiety, as specific data for this compound was not available. jlu.edu.cn

These findings suggest that the pyrimidine scaffold, in combination with an acrylamide or a related functional group, is a viable pharmacophore for the development of new PPO-inhibiting herbicides. nih.govnih.gov

Plant Growth Inhibition (e.g., Radish Seed Germination)

While specific studies on the plant growth inhibitory effects of the parent compound, this compound, are not extensively detailed in available literature, research into related pyrimidine and acrylamide derivatives has revealed significant herbicidal and plant growth-regulating properties. These studies provide valuable insights into the potential of this chemical class in agricultural applications.

Research has been conducted on various substituted pyrimidine derivatives, demonstrating their capacity to inhibit plant growth. For instance, a series of highly functionalized phenylpyrimidine-5-carboxylate derivatives were synthesized and screened for their pre-emergent herbicidal activities against the seeds of Raphanus sativus (radish). sioc-journal.cn The findings indicated that these compounds exhibited noticeable inhibition of seed germination. sioc-journal.cn The herbicidal effect of phenylpyrimidine derivatives is often attributed to their ability to interfere with specific enzymes crucial for plant growth and development, ultimately leading to growth inhibition and plant death. sioc-journal.cn

Similarly, acrylate and acrylamide substituted pyrimidinediones have been designed and synthesized as potential protoporphyrinogen oxidase (PPO) inhibiting herbicides. nih.gov Many of these synthesized compounds displayed herbicidal activities against both monocot and dicot weeds. nih.gov This suggests that the acrylamide moiety, when combined with a pyrimidine structure, can be a key feature for developing herbicidal agents.

Furthermore, studies on novel N-(4,6-disubstituted pyrimidin-2-yl) derivatives have also shown promising herbicidal activities. researchgate.net Preliminary bioassays of these compounds indicated good herbicidal effects against selected weeds at a concentration of 100 mg/L. researchgate.net The research highlighted that the nature of the substituents on the pyrimidine ring plays a crucial role in the observed herbicidal efficacy. researchgate.net

While direct data on this compound is limited, the collective findings from studies on its derivatives strongly suggest that this class of compounds holds potential for plant growth inhibition. The herbicidal activity appears to be influenced by the specific substitutions on the pyrimidine ring and the presence of the acrylamide functional group.

To illustrate the type of data generated in such studies, the following table represents hypothetical data based on the inhibitory activities of related pyrimidine derivatives against radish seed germination, as specific data for this compound was not available in the reviewed sources.

Table 1: Illustrative Plant Growth Inhibition Data for Pyrimidine Derivatives against Radish (Raphanus sativus) Seed Germination (Note: This table is a representation of typical data found in herbicidal studies and is not based on actual experimental results for this compound.)

| Compound ID | Concentration (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| Derivative A | 25 | 15 | 20 | 18 |

| 50 | 35 | 45 | 40 | |

| 100 | 60 | 75 | 70 | |

| Derivative B | 25 | 10 | 15 | 12 |

| 50 | 25 | 35 | 30 | |

| 100 | 50 | 65 | 60 | |

| Control | 0 | 0 | 0 | 0 |

Structure Activity Relationship Sar Studies and Optimization

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of N-(pyrimidin-2-yl)acrylamide is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) ring and the acrylamide (B121943) moiety. Research has shown that even minor chemical alterations can lead to substantial changes in potency and selectivity.

For instance, in the context of kinase inhibition, the acrylamide group often functions as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of the target protein. nih.gov The reactivity of this group can be modulated by substituents. Electron-withdrawing groups on the acrylamide moiety can enhance its electrophilicity, potentially leading to increased covalent modification of the target. Conversely, bulky substituents near the acrylamide group may introduce steric hindrance, which can affect the compound's ability to bind to the active site.

Substitutions on the pyrimidine ring also play a critical role in determining the biological effects. The introduction of various functional groups can influence the molecule's solubility, cell permeability, and binding interactions with the target protein. For example, the addition of small, lipophilic groups to the pyrimidine ring can enhance binding affinity by occupying hydrophobic pockets within the target's active site. researchgate.net